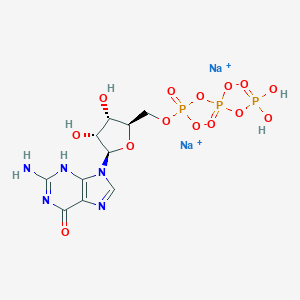

Guanosine 5'-triphosphate disodium salt

描述

Synthesis Analysis

GTP synthesis involves a high-yielding two-step procedure, including the Suzuki-Miyaura coupling in aqueous solution, highlighting an efficient approach to arylated guanosine phosphates. This method underscores the potential for facile synthesis of GTP derivatives (Collier & Wagner, 2006).

Molecular Structure Analysis

The structural analysis of GTP and its derivatives often involves advanced spectroscopy and crystallography techniques. These studies have elucidated the complex structures formed by GTP and its interactions, revealing insights into its functional mechanisms within biological systems.

Chemical Reactions and Properties

GTP plays a pivotal role in the initiation of peptide synthesis, serving as a necessary cofactor in forming the first peptide bond in protein synthesis. This function is crucial for the fidelity and regulation of protein synthesis within the cell (Ohta, Sarkar, & Thach, 1967).

Physical Properties Analysis

The physical properties of GTP, including its behavior in solution and its interaction with other biological molecules, are essential for understanding its role in cellular processes. Studies have shown that GTP can form complex structures, such as quadruple helices, under specific conditions, which may have implications for its biological functions (Lipanov, Quintana, & Dickerson, 1990).

科研应用

Crystal Structure and Dehydration Transitions : Disodium guanosine 5'-monophosphate tetrahydrate exhibits a unique crystal structure with temperature-controlled transitions to an anhydride, involving intermediate phases (Tsubonoya et al., 2018).

Opiate Receptor Binding : Buprenorphine's binding to opiate receptors in the rat brain is regulated by GTP and manganese chloride. This suggests a role for GTP in modulating receptor activity (Villiger, 1984).

Helical Nature of GMP : A study found that 5'-GMP forms a clear helical structure, providing evidence for a model of hydrogen-bonded guanine tetrads (Lipanov et al., 1990).

X-Ray Study of GMP : Guanosine-5′-phosphate crystallizes in bundles of hair-like crystals, showing a helical structure similar to poly(rG) and fiber-like X-ray diffraction patterns (Zimmerman, 1976).

Effects on Myometrium Contractions : GTP enhances contractions in late gestation rat myometrium, indicating a role in regulating contractions during delivery (Izumi et al., 1996).

Purification Method for GTP : A method for obtaining pure tetrasodium guanosine 5′-triphosphate from the morpholide of guanosine 5′-monophosphate was developed, with a yield of 61-65% (Lomakina & Grineva, 1965).

Regulation of Serotonin Receptors : GTP and diphosphate differentially affect the binding of serotonin and its receptors, indicating a regulatory role in neurotransmission (Peroutka et al., 1979).

Role in Endocytosis : GTP-binding proteins may influence the transport of molecules along the endocytic pathway in both yeast and mammalian cells (Mayorga et al., 1989).

Electrooxidation Studies : The electrooxidation of GTP at a pyrolytic graphite electrode in phosphate-containing electrolytes has been investigated, showing a well-defined peak that depends on various factors (Goyal & Tyagi, 2005).

Phase Transformation in Antisolvent Crystallization : Noncommon ions significantly impact the phase transformation of GMP disodium salt during antisolvent crystallization, leading to more stable amorphous complex salts (Nguyen et al., 2015).

Safety And Hazards

未来方向

性质

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O14P3.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZIYLKEXVIRHJ-LGVAUZIVSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5Na2O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Guanosine 5'-triphosphate disodium salt | |

CAS RN |

56001-37-7 | |

| Record name | Guanosine 5'-(disodium dihydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

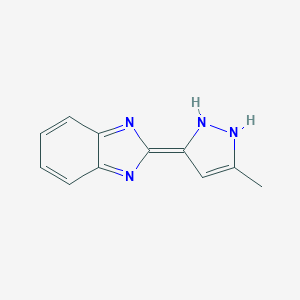

![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)

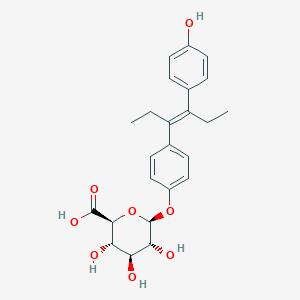

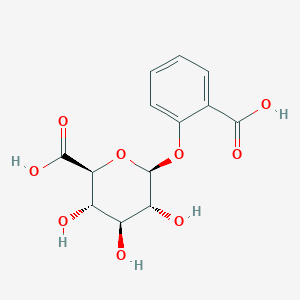

![(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B22668.png)